molecular formula C10H9FO4 B1337641 2-(3-Fluorophenyl)succinic acid CAS No. 62985-34-6

2-(3-Fluorophenyl)succinic acid

Cat. No.: B1337641
CAS No.: 62985-34-6
M. Wt: 212.17 g/mol
InChI Key: FCGFKFCICBDDMH-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Organic Acids and their Research Significance

Fluorinated organic acids are a class of carboxylic acids where at least one hydrogen atom has been replaced by fluorine. researchgate.netwikipedia.org The introduction of fluorine, the most electronegative element, into an organic molecule dramatically alters its physicochemical properties. researchgate.net The carbon-fluorine (C-F) bond is exceptionally strong, which often enhances the thermal and metabolic stability of the compound.

The research significance of fluorinated organic acids is vast and multifaceted:

Acidity and pKa Modification: The strong electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group, lowering its pKa value compared to its non-fluorinated analogues. acs.orgresearchgate.net

Pharmaceutical and Agrochemical Applications: An estimated one-fifth of all pharmaceuticals contain fluorine. nih.gov Fluorination can improve a drug candidate's metabolic stability, binding affinity to target proteins, and membrane permeability. researchgate.net

Materials Science: Fluorinated compounds are fundamental to the production of advanced materials, including fluoropolymers with high chemical resistance and specialized surfactants. wikipedia.org

Overview of Succinic Acid Derivatives in Advanced Organic Chemistry

Succinic acid, a simple C4 dicarboxylic acid, is a central metabolite in the citric acid cycle (TCA cycle) in living organisms. wikipedia.orgbionity.com Beyond its biological role, its derivatives are highly versatile building blocks in organic synthesis. The two carboxylic acid groups provide reactive handles for a wide range of chemical transformations, including esterification, amidation, reduction, and dehydration to form succinic anhydride (B1165640). wikipedia.orgchemcess.com

In advanced organic chemistry, succinic acid derivatives serve as precursors to:

Polymers and Resins: They are key monomers in the synthesis of polyesters and alkyd resins.

Solvents and Fine Chemicals: They can be converted into important industrial chemicals such as 1,4-butanediol, tetrahydrofuran (B95107) (THF), and 2-pyrrolidinone. wikipedia.org

Pharmaceutical Intermediates: The succinate (B1194679) moiety is incorporated into various active pharmaceutical ingredients.

Academic Rationale for Investigating 2-(3-Fluorophenyl)succinic Acid Analogues

The academic rationale for investigating this compound and its analogues lies at the intersection of fluorination chemistry and the utility of succinic acid scaffolds. By combining a fluorophenyl ring with a succinic acid core, researchers aim to create novel molecules with tailored properties for specific applications.

The primary motivations for this research include:

Development of Bioactive Molecules: Phenylpropanoic acid derivatives are being explored as potent agonists for G protein-coupled receptors like GPR40, which are targets for type 2 diabetes treatment. nih.gov The introduction of a fluorine atom can modulate the molecule's lipophilicity and electronic profile, potentially enhancing its efficacy and pharmacokinetic properties.

Synthesis of Novel Intermediates: Halogenated phenylsuccinic acids, such as the chloro-analogue, are valuable intermediates in the synthesis of anti-inflammatory drugs and specialized agrochemicals. chemimpex.com The fluorine-substituted version provides a distinct tool for chemists to develop new compounds with potentially different biological activities.

Structure-Activity Relationship (SAR) Studies: The systematic synthesis of analogues—for instance, by varying the position of the fluorine atom on the phenyl ring (e.g., 2-, 3-, or 4-fluoro) or introducing other substituents—allows scientists to map how structural changes affect the molecule's function. nih.govnih.gov This is a fundamental practice in medicinal chemistry for optimizing lead compounds.

Current State of Research on Fluorinated Succinic Acid Systems

Current research on fluorinated succinic acid systems is an active area, primarily driven by their potential in medicinal chemistry and materials science. Studies often focus on the development of efficient synthetic routes to access these molecules and the evaluation of their biological activity. For example, research into related fluorinated phenylalanines (which share structural similarities) has led to advanced synthetic methods for creating chiral fluorinated amino acids for pharmaceutical applications. beilstein-journals.org

The investigation of phenylsuccinic acid derivatives has a long history, with early studies focusing on their stereochemistry and reactivity. rsc.orgrsc.org Modern research builds upon this foundation, using advanced analytical and computational tools to design molecules for specific biological targets. The commercial availability of this compound indicates its role as a readily accessible building block for these research and development endeavors. sigmaaldrich.comsigmaaldrich.com The exploration of its chloro- and other halogenated analogues further highlights a broader interest in using these substituted succinic acids as scaffolds for creating complex functional molecules. chemimpex.com

Table 2: Comparative Physicochemical Data of Succinic Acid and its Phenyl Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Feature
Succinic AcidC₄H₆O₄118.09Aliphatic dicarboxylic acid
Phenylsuccinic AcidC₁₀H₁₀O₄194.18Addition of a phenyl group
2-(4-Fluorophenyl)succinic AcidC₁₀H₉FO₄212.17Addition of a fluorine atom to the phenyl ring
Data sourced from PubChem and Wikipedia. wikipedia.orgnih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGFKFCICBDDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493041
Record name 2-(3-Fluorophenyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62985-34-6
Record name 2-(3-Fluorophenyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Design for 2 3 Fluorophenyl Succinic Acid

General Synthetic Strategies for Substituted Succinic Acid Derivatives

The creation of substituted succinic acid derivatives is a cornerstone of organic synthesis, with numerous strategies developed to accommodate a wide array of substituents and desired stereochemical outcomes. These methods often involve the formation of carbon-carbon bonds and the manipulation of carboxylic acid functionalities.

Stereoselective Synthesis Approaches for Chiral Succinic Acids

Achieving a specific stereochemistry in chiral succinic acids is crucial for their application in pharmaceuticals and materials science. Several key strategies are employed to control the three-dimensional arrangement of atoms.

One prominent method is asymmetric transfer hydrogenation . This technique can be used for the stereodivergent synthesis of chiral succinimides, which are direct precursors to succinic acids. nih.govresearchgate.net By employing a Rhodium catalyst system, it is possible to achieve high enantioselectivities and diastereoselectivities. nih.govresearchgate.net The reaction conditions can be tuned to favor either syn- or anti-configured products. nih.govresearchgate.net

Another powerful approach involves the use of chiral auxiliaries . For instance, chiral iron succinoyl complexes can serve as chiral succinate (B1194679) enolate equivalents. rsc.orgelectronicsandbooks.com Alkylation of such a complex occurs with high regio- and stereoselectivity. rsc.orgelectronicsandbooks.com Subsequent oxidative decomplexation releases the homochiral α-alkyl succinic acid derivative in high yield. rsc.orgelectronicsandbooks.com

Asymmetric 1,3-dipolar cycloadditions also offer a pathway to enantiopure N-substituted pyrrolidin-2,5-diones (succinimides), which can then be hydrolyzed to the corresponding succinic acids. nih.gov

The table below summarizes key aspects of these stereoselective methods.

MethodCatalyst/AuxiliaryKey FeaturesProduct ConfigurationRef
Asymmetric Transfer HydrogenationRhodium catalyst systemHigh enantioselectivity and diastereoselectivityTunable (syn or anti) nih.govresearchgate.net
Chiral Succinate Enolate EquivalentsChiral iron succinoyl complexHigh regio- and stereoselectivityHomochiral α-alkyl succinic acids rsc.orgelectronicsandbooks.com
Asymmetric 1,3-Dipolar Cycloaddition-Access to enantiopure succinimidesSpecific enantiomer nih.gov

Carbonyl Group Transformations in Succinic Acid Precursors

The manipulation of carbonyl groups is fundamental to the synthesis of succinic acid and its derivatives. A common precursor is succinic anhydride (B1165640) , which can be readily formed by the dehydration of succinic acid. wikipedia.org This anhydride is a versatile starting material for a variety of transformations.

The ring-opening of succinic anhydride with amines or hydrazides is a straightforward method to produce N-substituted succinimides. mdpi.combeilstein-archives.org This reaction is typically followed by a cyclodehydration step, which can be achieved through heating or the use of a dehydrating agent like acetic anhydride. mdpi.compearson.com

Furthermore, succinic anhydride can undergo ring-expansion carbonylation to form more complex structures. researchgate.net The carbonyl groups of succinic acid can also be reduced to form 1,4-butanediol, a valuable industrial chemical. wikipedia.org

Palladium-Catalyzed Coupling Reactions for Aryl Substitution

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds, particularly for attaching aryl groups to an aliphatic backbone. The Suzuki-Miyaura coupling is a widely used method that couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govyoutube.com This reaction is highly versatile and tolerates a wide range of functional groups. nih.gov

In the context of synthesizing 2-arylsuccinic acids, a key strategy involves the coupling of a suitable succinic acid precursor bearing a leaving group with an arylboronic acid. Alternatively, a precursor with a boronic acid moiety can be coupled with an aryl halide.

The general catalytic cycle for a Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a palladium(II) species. youtube.comyoutube.com

Transmetalation : The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination : The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. youtube.comyoutube.com

Approaches for the Regioselective Introduction of the 3-Fluorophenyl Moiety

The precise placement of the fluorine atom on the phenyl ring is critical. Regioselective methods are therefore essential for the synthesis of 2-(3-Fluorophenyl)succinic acid.

Direct Fluorination Techniques in Aromatic Systems

Direct C-H fluorination of aromatic rings is an attractive strategy as it avoids the need for pre-functionalized starting materials. However, controlling the regioselectivity can be challenging due to the high reactivity of many fluorinating agents. rsc.orgjove.com

Electrophilic fluorinating agents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. mdpi.comresearchgate.net These reagents are more manageable than elemental fluorine and can provide improved selectivity. mdpi.com The regioselectivity of direct fluorination is governed by the electronic properties of the substituents already present on the aromatic ring. For a monosubstituted benzene (B151609) ring, the outcome is a mixture of ortho, meta, and para isomers. acs.org

Palladium catalysis can be employed to direct the fluorination to a specific position. rsc.org By using a directing group, the palladium catalyst can bring the fluorinating agent into proximity with a specific C-H bond, leading to high regioselectivity. rsc.org

The table below presents common electrophilic fluorinating agents.

ReagentAbbreviationKey FeaturesRef
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectfluorBench-stable, crystalline solid mdpi.com
N-FluorobenzenesulfonimideNFSICrystalline powder, milder than Selectfluor researchgate.net

Cross-Coupling Reactions Involving Fluorinated Aromatics

A more controlled and widely used method for introducing a fluorinated aryl group is through cross-coupling reactions. This approach utilizes a pre-functionalized fluorinated aromatic compound, ensuring the fluorine atom is in the correct position.

The Suzuki-Miyaura coupling is again a prominent method. In this context, one would use either 3-fluorophenylboronic acid or a succinic acid derivative coupled with a 3-fluorophenyl halide. This reaction is known to be efficient for fluorinated aryls. nih.gov The choice of palladium catalyst and ligands is crucial for achieving high yields. nih.gov

Other cross-coupling reactions, such as the Stille coupling (using organotin reagents) or the Sonogashira coupling (for introducing alkynyl groups, which can be subsequently reduced), can also be adapted for this purpose, though the Suzuki-Miyaura reaction is often preferred due to the lower toxicity of the boron-containing reagents. mdpi.com

Optimization of Reaction Conditions for Analogous Succinic Acid Syntheses

The synthesis of succinic acid and its derivatives often involves the catalytic hydrogenation of precursors like maleic anhydride. chemicalbook.com The efficiency and selectivity of these reactions are highly dependent on the reaction conditions.

The choice of solvent is a critical factor in the synthesis of succinic acid derivatives. The solubility of both reactants and products, as well as the interaction of the solvent with the catalyst, can significantly impact reaction rates and yields.

For instance, in the synthesis of N-(3-chlorophenyl)succinamic acid, toluene is used as the solvent for the reaction between succinic anhydride and m-chloroaniline. nih.gov In other cases, aqueous solvent mixtures are employed. The solubility of succinic acid has been studied in various aqueous mixtures, including water with ethanol, methanol, 1-propanol, and 2-propanol. researchgate.netscispace.com Generally, the solubility of succinic acid in these binary mixtures increases with both increasing temperature and a higher mass fraction of the organic solvent. researchgate.net

Bio-based solvents such as ethyl acetate, 1,8-cineole, cyclopentyl methyl ether, and 2-methyl tetrahydrofuran (B95107) have also been investigated for the dissolution of succinic acid. csic.es Studies have shown that attractive hydrogen-bonding interactions between the organic acids and these green solvents drive the dissolution process. csic.es The flexibility of the succinic acid molecule, which has three rotatable bonds, may also contribute to its solubility by facilitating solute-solvent interactions. csic.es

Table 1: Influence of Different Solvent Systems on Succinic Acid Solubility

Solvent SystemTemperature Range (K)Key Findings
Water + Ethanol/Methanol/Propanol278.15 - 333.15Solubility increases with temperature and organic solvent fraction. researchgate.net
Bio-based solvents (e.g., ethyl acetate, 2-MeTHF)283 - 313Hydrogen-bonding interactions drive dissolution. csic.es
TolueneRoom TemperatureEffective for the synthesis of N-(3-chlorophenyl)succinamic acid. nih.gov

The introduction of a fluorophenyl group into a molecule often requires specialized catalytic systems. Palladium-based catalysts are frequently employed for this purpose. For example, a Pd(OAc)₂/BrettPhos catalytic system has been shown to be highly effective for the arylation of multifluoro-aromatics. mdpi.com Similarly, a DPPF-PdCl₂ system has been used in the cross-coupling of difluorobenzene with aryl Grignard reagents. mdpi.com

Nickel-based catalysts also play a role in C-F bond activation. For instance, NiCl₂(dppp) has been used to catalyze the cross-coupling of fluoro-aromatics. mdpi.com In some cases, the reaction can proceed even without the addition of a ligand. mdpi.com

The choice of catalyst and ligand can significantly influence the reaction's efficiency, regioselectivity, and tolerance of functional groups. mdpi.comacs.org For instance, the use of an organic superbase, t-Bu-P4, has been shown to efficiently catalyze the concerted SNAr reactions of aryl fluorides, allowing for the use of diverse nucleophiles and the late-stage functionalization of bioactive compounds. acs.org

Table 2: Catalytic Systems for Fluorophenyl Group Introduction

Catalytic SystemSubstrateKey Features
Pd(OAc)₂/BrettPhosMultofluoro-aromaticsHigh efficiency, wide substrate range, high regioselectivity. mdpi.com
DPPF-PdCl₂o-DifluorobenzenePromotes oxidative addition and C-F bond activation. mdpi.com
NiCl₂(dppp)Fluoro-aromaticsCatalyzes cross-coupling reactions. mdpi.com
t-Bu-P4 (organic superbase)Aryl fluoridesCatalyzes concerted SNAr reactions with excellent functional group tolerance. acs.org

Temperature and pressure are critical parameters in both industrial and laboratory-scale syntheses of succinic acid and its derivatives. In the industrial production of 1,4-butanediol from the catalytic hydrogenation of 2-butyne-1,4-diol, the reaction is typically carried out at temperatures of 403–433 K and pressures of 1.5 × 10⁷–3 × 10⁷ Pa. researchgate.net

In the synthesis of succinic acid via the hydrogenation of maleic anhydride, the reaction can be carried out under a hydrogen pressure of 10-15 atm, with the temperature gradually rising to 120°C due to the exothermic nature of the reaction. chemicalbook.com Control over these parameters is crucial for ensuring the reaction proceeds to completion and for maximizing the yield of the desired product.

Fermentation processes for producing succinic acid also require careful temperature and pressure control. For example, the fermentation of carbohydrates by A. succiniciproducens is typically carried out at a temperature of about 39°C and under a partial pressure of at least 0.1 atmosphere of CO₂. google.com

Advanced Purification and Isolation Techniques for High-Purity Products

Achieving high purity is often a critical requirement for succinic acid and its derivatives, particularly in pharmaceutical applications. Advanced purification techniques are therefore essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of succinic acid and its derivatives. Various HPLC methods have been developed for this purpose. For instance, mixed-mode columns like Primesep D can separate organic acids by a combination of anion exchange and reversed-phase mechanisms. sielc.com This allows for the adjustment of retention times by changing the mobile phase composition, which is not possible with traditional ion-exchange chromatography. sielc.com

For the separation of succinic acid from structurally similar compounds like glutaric acid, a dual-technology approach using HPLC with indirect UV detection and GC-MS can be employed to ensure baseline separation and reduce the chances of false positives. creative-proteomics.com Anion exchange resins have also been used in chromatographic separations to purify succinic acid from fermentation broths, with separation efficiencies of up to 81.2% being reported. nih.gov

Table 3: Chromatographic Techniques for Succinic Acid Purification

TechniqueColumn/ResinKey Features
HPLCPrimesep D mixed-modeSeparates based on anion exchange and reversed-phase mechanisms. sielc.com
HPLC with indirect UV detectionShimadzu LC-40Ensures baseline separation of polar acids. creative-proteomics.com
Anion Exchange ChromatographyAmberlite IRA958 ClAchieves high separation efficiency from fermentation broths. nih.gov

Recrystallization is a common and effective method for purifying solid compounds. In the synthesis of N-(3-chlorophenyl)succinamic acid, the crude product is recrystallized from ethanol to achieve a constant melting point. nih.gov

For succinic acid itself, crystallization from an aqueous solution is a key purification step. This process often involves cooling a supersaturated solution to induce crystallization. For example, a solution can be cooled from 80°C to 20°C at a controlled rate of 5°C/h. googleapis.com The resulting crystals are then separated by filtration. The pH of the solution can also influence the recovery rate of succinic acid during crystallization, with a lower pH generally leading to higher recovery. nih.gov

In some cases, a drowning-out crystallization method can be used. For example, a crystalline form of a succinate salt was prepared by dissolving the free base and succinic acid in methanol, followed by the addition of n-hexane to induce precipitation. google.com The temperature at which crystallization occurs is also a critical factor; for succinic acid from fermentation broth, the optimal crystallization temperature was found to be 8°C. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 3 Fluorophenyl Succinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 2-(3-Fluorophenyl)succinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of its structure.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aliphatic and aromatic protons in the molecule. The aliphatic protons of the succinic acid backbone typically appear as a set of multiplets due to spin-spin coupling. Specifically, the methylene (B1212753) (-CH2-) protons and the methine (-CH-) proton exhibit characteristic chemical shifts. For the parent compound, succinic acid, the methylene protons appear as a singlet at approximately 2.425 ppm in DMSO-d6 and 2.671 ppm in D₂O. chemicalbook.comhmdb.ca In this compound, the methine proton, being adjacent to the phenyl ring and a carboxylic acid group, would be expected to resonate further downfield. The methylene protons would likely appear as a complex multiplet due to diastereotopicity and coupling to the methine proton.

The aromatic protons on the 3-fluorophenyl ring display a more complex pattern due to both proton-proton and proton-fluorine couplings. The fluorine substituent influences the chemical shifts of the adjacent protons, causing them to appear in the aromatic region, typically between 7.0 and 7.5 ppm. The exact splitting pattern depends on the coupling constants between the protons and the fluorine atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (ppm)Multiplicity
Aliphatic -CH-~3.5 - 4.0Multiplet
Aliphatic -CH₂-~2.7 - 3.2Multiplet
Aromatic Protons~7.0 - 7.5Multiplets
Carboxylic Acid -OH~10.0 - 13.0Broad Singlet

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbons of the two carboxylic acid groups are typically found in the most downfield region of the spectrum, generally between 170 and 185 ppm. libretexts.org For succinic acid itself, these carbons appear around 177.5 ppm in DMSO-d6. hmdb.ca

The carbons of the 3-fluorophenyl ring will appear in the aromatic region (approximately 110-165 ppm). The carbon directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly influenced by the fluorine's electronegativity. The other aromatic carbons will also show smaller couplings to the fluorine atom. The aliphatic carbons of the succinic acid moiety, the methine (-CH-) and methylene (-CH₂-), will appear in the upfield region of the spectrum, typically between 30 and 50 ppm. For succinic acid, the methylene carbons are observed at about 30.9 ppm in DMSO-d6. hmdb.ca

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (ppm)
Carboxylic Acid C=O~170 - 180
Aromatic C-F~160 - 165 (d, ¹JCF ≈ 245 Hz)
Aromatic C (other)~115 - 145
Aliphatic -CH-~40 - 50
Aliphatic -CH₂-~30 - 40

Note: Chemical shifts are approximate and can be influenced by experimental conditions. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom in this compound. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides a strong NMR signal. wikipedia.orgbiophysics.org The chemical shift of the fluorine atom is highly sensitive to its electronic environment. biophysics.org For a fluorine atom on a benzene (B151609) ring, the chemical shift is typically observed in the range of -100 to -130 ppm relative to a standard reference like CFCl₃. ucsb.edu The signal for the fluorine in this compound will appear as a multiplet due to coupling with the neighboring aromatic protons. The magnitude of these coupling constants provides additional structural information.

To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule, a suite of two-dimensional NMR experiments is employed. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the methine proton and the adjacent methylene protons, as well as correlations between the coupled aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the definitive assignment of which protons are attached to which carbons. For example, the aliphatic methine proton signal in the ¹H NMR spectrum will show a cross-peak with the corresponding methine carbon signal in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. princeton.edu NOESY can be used to determine the relative stereochemistry of the molecule by observing through-space interactions between protons that are close to each other, which can help in assigning the conformation of the succinic acid chain relative to the phenyl ring.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and providing insights into its conformational state.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its constituent functional groups.

Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids in the solid state. researchgate.net

Carboxylic Acid C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the carboxylic acid groups will be present. For succinic acid, this band appears around 1700 cm⁻¹. researchgate.net The presence of the electron-withdrawing fluorophenyl group may cause a slight shift in the position of this band.

C-F Stretch: The carbon-fluorine bond will give rise to a strong absorption band in the fingerprint region of the spectrum, typically between 1000 and 1400 cm⁻¹. The exact position of this band can provide information about the substitution pattern on the aromatic ring.

Aromatic C-H and C=C Stretches: The aromatic ring will exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches: The C-H stretching vibrations of the aliphatic methylene and methine groups will appear just below 3000 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Strong, Broad
Carboxylic AcidC=O Stretch~1700Strong, Sharp
Aromatic C-FC-F Stretch1000 - 1400Strong
Aromatic RingC=C Stretch1450 - 1600Medium to Weak
Aromatic RingC-H Stretch>3000Medium to Weak
Aliphatic ChainC-H Stretch<3000Medium

The precise positions and shapes of these absorption bands can also be influenced by the molecule's conformation and any intermolecular interactions, providing a detailed vibrational fingerprint of this compound.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Modes

Fourier Transform Raman (FT-Raman) spectroscopy serves as a powerful non-destructive technique to probe the vibrational modes of this compound, offering complementary information to infrared spectroscopy. rsc.orgpsu.edu The Raman spectrum is anticipated to be dominated by vibrations of the aromatic ring, the carboxylic acid groups, and the aliphatic chain, with specific bands influenced by the fluorine substituent.

Key expected vibrational modes include the C=O stretching of the carboxylic acid groups, which are typically observed in the region of 1650-1720 cm⁻¹. ias.ac.in The presence of intermolecular hydrogen bonding in the solid state can influence the position and shape of these bands. rsc.org Aromatic C-C stretching vibrations are expected to appear in the 1400-1600 cm⁻¹ range, providing a characteristic fingerprint of the phenyl group. nih.gov The C-F stretching vibration of the fluorophenyl group is anticipated to be found in the 1100-1300 cm⁻¹ region. Furthermore, the CH₂ bending and rocking modes of the succinic acid backbone will contribute to the spectrum in the 1200-1450 cm⁻¹ range. mdpi.com Analysis of the Raman spectrum of related compounds like succinic acid and other aromatic carboxylic acids aids in the assignment of these vibrational modes. ias.ac.inresearchgate.net

Interactive Table: Predicted FT-Raman Vibrational Modes for this compound
Predicted Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group
2900-3100C-H stretchingAromatic & Aliphatic
2500-3300O-H stretching (broad)Carboxylic Acid
1650-1720C=O stretchingCarboxylic Acid
1580-1620C=C stretchingAromatic Ring
1400-1450CH₂ bending (scissoring)Aliphatic Chain
1100-1300C-F stretchingFluorophenyl
800-900C-H out-of-plane bendingAromatic Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The presence of the phenyl ring and the two carboxylic acid groups dictates the UV-Vis absorption profile of the molecule. The primary electronic transitions expected are of the π → π* and n → π* types. hnue.edu.vn

The aromatic phenyl ring is the main chromophore, and its π → π* transitions are expected to result in strong absorption bands in the UV region. libretexts.org For benzene, these transitions occur around 184 nm, 204 nm, and a weaker, fine-structured band around 254 nm. hnue.edu.vn The substitution of a fluorine atom and the succinic acid moiety on the benzene ring is expected to cause a bathochromic (red) shift of these absorption maxima. The fluorine atom, through its inductive and mesomeric effects, can influence the energy of the molecular orbitals involved in these transitions. nih.gov

The carbonyl groups of the dicarboxylic acid also possess non-bonding electrons (n electrons) and can undergo n → π* transitions. These transitions are typically weaker in intensity compared to π → π* transitions and are expected to appear at longer wavelengths, potentially overlapping with the aromatic absorptions. hnue.edu.vn The solvent used for analysis can also influence the position of these absorption bands.

Interactive Table: Predicted UV-Vis Absorption Data for this compound
Predicted λmax (nm)Electronic TransitionChromophore
~210π → πPhenyl Ring
~260π → π (B-band)Phenyl Ring
~280-300n → π*Carboxylic Acid C=O

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound by providing its accurate molecular mass. creative-proteomics.com With a molecular formula of C₁₀H₉FO₄, the expected exact mass can be calculated with high precision, allowing for confident differentiation from other compounds with the same nominal mass. bldpharm.comsigmaaldrich.com

In addition to accurate mass determination, HRMS provides valuable structural information through the analysis of fragmentation patterns. tandfonline.com In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed as the base peak for organic acids. uab.edu The fragmentation of the parent ion can proceed through various pathways, including the loss of water (H₂O), carbon dioxide (CO₂), and the cleavage of the succinic acid chain. nih.gov The fluorophenyl group can also influence the fragmentation, with potential cleavages at the C-C bond connecting it to the succinic acid moiety. Analysis of the fragmentation of related compounds like succinic acid and other dicarboxylic acids helps in elucidating these pathways. nih.gov

Interactive Table: Predicted HRMS Data and Fragmentation for this compound
m/z (predicted)Ion/FragmentFragmentation Pathway
212.0485[M]⁺Molecular Ion
211.0407[M-H]⁻Deprotonated Molecule
194.0434[M-H₂O]⁺Loss of Water
168.0536[M-CO₂]⁺Loss of Carbon Dioxide
123.0454[M-CH₂COOH-CO₂]⁺Cleavage and Loss of Carboxymethyl and Carbon Dioxide
95.0348[C₆H₄F]⁺Fluorophenyl Cation

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry and Crystal Packing

Succinic acid itself is known to exist in different polymorphic forms, with the molecules adopting either planar or twisted conformations. researchgate.net It is anticipated that this compound will crystallize in a common crystal system such as monoclinic or orthorhombic. chalcogen.roresearcher.life The crystal packing will likely be dominated by intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules, forming dimers or extended chains. redalyc.orgresearchgate.net The fluorophenyl groups are expected to engage in π-π stacking interactions, further stabilizing the crystal lattice. The precise bond lengths, bond angles, and torsion angles, including those of the C-F bond and the succinic acid backbone, can be accurately determined from the diffraction data.

Interactive Table: Predicted Single-Crystal X-ray Diffraction Parameters for this compound
ParameterPredicted Value/InformationSignificance
Crystal SystemMonoclinic or OrthorhombicBasic crystal symmetry
Space Groupe.g., P2₁/c, C2/cDetailed symmetry elements
Unit Cell DimensionsTo be determined experimentallySize and shape of the unit cell
Hydrogen BondingO-H···O interactions forming dimers/chainsKey intermolecular interaction
π-π StackingInteractions between fluorophenyl ringsStabilizing crystal packing
ConformationPlanar or twisted succinic acid backboneMolecular shape in the solid state

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Determination (if synthesized as a chiral compound)

If this compound is synthesized as a chiral compound, with the fluorophenyl group creating a stereocenter at the C2 position of the succinic acid, chiroptical spectroscopic techniques like Circular Dichroism (CD) become essential for its characterization. nih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a property unique to chiral molecules.

The CD spectrum of a chiral sample of this compound would exhibit characteristic positive or negative Cotton effects corresponding to the electronic transitions of its chromophores. The sign and magnitude of these Cotton effects are directly related to the absolute configuration (R or S) of the stereocenter. acs.org Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample. nih.gov By comparing the CD spectrum of an unknown sample to that of a pure enantiomer, the enantiomeric purity can be accurately determined. This is a crucial aspect in the synthesis and application of chiral molecules, particularly in the pharmaceutical industry. registech.com

Interactive Table: Principles of Chiroptical Spectroscopy for Chiral this compound
TechniquePrincipleInformation Obtained
Circular Dichroism (CD)Differential absorption of left and right circularly polarized light.- Absolute configuration (R/S) - Enantiomeric excess (ee) - Conformational information
Optical Rotatory Dispersion (ORD)Variation of optical rotation with wavelength.- Absolute configuration - Identification of chromophores

Computational and Theoretical Investigations of 2 3 Fluorophenyl Succinic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-(3-Fluorophenyl)succinic acid from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and a host of associated characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. This approach is widely used for geometry optimization, where the goal is to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure of the molecule.

For a molecule like this compound, DFT calculations, often using hybrid functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles of its ground state. researchgate.netnih.gov The process of energy minimization with DFT allows for the identification of stable conformers and transition states on the potential energy surface.

Table 1: Illustrative Optimized Geometrical Parameters from DFT Calculations for a Substituted Succinic Acid Derivative Note: This table is illustrative. Specific experimental or calculated data for this compound is not readily available in the cited sources.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C1-C2 1.53
C2-C3 1.52
C-F 1.35
C-O 1.21
C-O-H 109.5

Ab initio methods, such as the Hartree-Fock (HF) method, are based on first principles without the use of empirical parameters. wikipedia.orginsilicosci.com The HF method approximates the many-electron wavefunction as a single Slater determinant, which accounts for the antisymmetric nature of electrons. wikipedia.org While the HF method is foundational, it does not fully account for electron correlation, which can affect the accuracy of the results.

In practice, HF calculations are often used as a starting point for more advanced methods or for comparative analysis with DFT results. nih.govresearchgate.net Comparing the geometries and energies obtained from both HF and DFT can provide insights into the importance of electron correlation for a particular molecular system. For many organic molecules, DFT methods that include some level of electron correlation, like B3LYP, tend to provide results that are in better agreement with experimental data than the HF method alone. nih.gov

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons more accurately, but at a higher computational cost.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). rsc.orgresearchgate.net The addition of polarization functions (like 'd' on heavy atoms and 'p' on hydrogens) and diffuse functions (indicated by '+') is often necessary to accurately describe molecules with lone pairs, polar bonds, and for calculating properties like electron affinity and polarizability. The selection of an appropriate basis set is a crucial step in obtaining reliable computational results for molecules like this compound. arxiv.org

Conformational Analysis and Potential Energy Surface Mapping

Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its dihedral angles.

For the parent succinic acid molecule, extensive studies have shown the existence of multiple conformers, with a non-planar gauche form being the most stable in the gas phase. rsc.orgaip.org The relative energies of the different conformers, such as the gauche and anti (planar) forms, are influenced by a delicate balance of steric hindrance and intramolecular hydrogen bonding. researchgate.netresearchgate.net A scan of the PES, typically performed by systematically varying key dihedral angles and calculating the energy at each point, can reveal the energy minima corresponding to stable conformers and the transition states that connect them. researchgate.net The introduction of a fluorophenyl group would be expected to further complicate the conformational landscape due to its size and electronic effects.

Table 2: Relative Energies of Succinic Acid Conformers (Illustrative) Note: This data is based on studies of the parent succinic acid molecule and serves as an example. rsc.org

Conformer Dihedral Angle (C-C-C-C) Relative Energy (kJ/mol)
gauche ~60° 0.0

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. rsc.org The MEP at a given point in space represents the electrostatic interaction energy between the molecule and a positive point charge. It is typically visualized as a color-coded map on the electron density surface.

Regions of negative MEP (often colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive MEP (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potentials around the oxygen atoms of the carboxylic acid groups and potentially on the fluorine atom, indicating these as sites for hydrogen bonding or interaction with electrophiles. The hydrogen atoms of the carboxylic acid groups would exhibit positive potentials, marking them as acidic sites. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

Table 3: Illustrative Frontier Molecular Orbital Energies Note: This table is for illustrative purposes. Specific calculated data for this compound is not readily available in the cited sources.

Molecular Orbital Energy (eV)
HOMO -7.5
LUMO -1.2

No Specific Research Data Found for this compound

The required subsections for the article were:

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the electronic structure of molecules. uni-muenchen.de It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonds, which align with classical Lewis structures. uni-muenchen.dewisc.edu This analysis can reveal details about charge distribution (natural atomic charges), hybridization of atomic orbitals within bonds, and the stabilizing effects of electron delocalization. uni-muenchen.dewisc.edu The latter is achieved by examining the interactions between filled (donor) and vacant (acceptor) orbitals, with the stabilization energy often quantified using second-order perturbation theory. wisc.edu

Reactivity Descriptors and Fukui Functions

Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are used to predict the reactive behavior of a molecule. The Fukui function is a key local reactivity descriptor that helps identify which atoms in a molecule are most susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.netscm.com It measures the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.net By calculating Fukui functions, one can predict the most likely sites for chemical reactions. researchgate.net The dual descriptor, which is the difference between the nucleophilic and electrophilic Fukui functions, can provide an even clearer picture of reactive sites. researchgate.net

Modeling of Solvent Effects using Continuum Solvation Models (e.g., PCM)

The Polarizable Continuum Model (PCM) is a widely used computational method to study the influence of a solvent on a solute without explicitly modeling individual solvent molecules. wikipedia.orgq-chem.com The solvent is treated as a continuous medium with a defined dielectric constant. wikipedia.org The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the polarized continuum. q-chem.com This approach allows for the calculation of solvation free energies and the investigation of how a solvent can affect the geometry, stability, and reactivity of a molecule. wikipedia.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational flexibility of a molecule, its interactions with its environment (like solvent molecules or biological receptors), and the thermodynamics of these processes. This method is invaluable for sampling the different shapes (conformations) a molecule can adopt and understanding the intermolecular forces that govern its behavior in a dynamic environment.

Without specific studies on This compound , it is not possible to provide the detailed research findings, data tables, and in-depth analysis requested.

Chemical Transformations and Derivatization Strategies for 2 3 Fluorophenyl Succinic Acid

Modifications of the Carboxylic Acid Functionalities

The two carboxylic acid groups on the succinic acid backbone are the most accessible functional handles for derivatization. These groups can readily undergo reactions typical of carboxylic acids, enabling the synthesis of esters, amides, and cyclic derivatives like anhydrides and imides.

Esterification of the carboxylic acid groups is a common strategy to modify the physicochemical properties of a molecule, such as lipophilicity and solubility. This is particularly relevant in prodrug design, where masking polar carboxylic acid groups can enhance oral bioavailability. fishersci.co.uk The resulting esters are often designed to be hydrolyzed in vivo by metabolic esterases, releasing the active parent drug. nih.gov

For 2-(3-Fluorophenyl)succinic acid, either one or both carboxylic acid groups can be esterified. Mono-esterification can be achieved by reacting the corresponding cyclic anhydride (B1165640) with an alcohol. stackexchange.com Di-esterification is typically accomplished by reacting the diacid with an excess of alcohol under acidic catalysis (e.g., Fischer esterification) or by using coupling agents.

Standard esterification methods include:

Acid-catalyzed esterification: Refluxing the diacid in an alcohol (e.g., methanol, ethanol) with a catalytic amount of a strong acid like sulfuric acid or hydrogen chloride. researchgate.netgoogle.com

Coupling agent-mediated esterification: Using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate ester bond formation with an alcohol at milder temperatures. stackexchange.com

While direct esterification examples for this compound are not prevalent in readily available literature, the synthesis of related compounds such as "Succinic acid, 2-methylphenyl 3-fluorophenyl ester" chemeo.com and "Succinic acid, 2,2,3,3-tetrafluoropropyl 3-fluorophenyl ester" nist.gov demonstrates the feasibility of forming ester linkages with the 3-fluorophenyl moiety as part of the alcohol or the acid.

Table 1: Examples of Esterification Approaches for Succinic Acid Derivatives

Reaction Type Reagents & Conditions Product Type Purpose Reference
Fischer Esterification Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄), Heat Dialkyl Succinate (B1194679) Solvent, Polymer Intermediate researchgate.net
Steglich Esterification Alcohol, DCC, DMAP Mono- or Di-ester Prodrug Synthesis stackexchange.com
Anhydride Ring-Opening Succinic Anhydride, Alcohol, Base Catalyst (optional) Monoalkyl Succinate Prodrug Synthesis stackexchange.com

The carboxylic acid groups of this compound can be converted into amides to generate analogs with altered biological activity or for conjugation to other molecules, such as peptides. Amide bond formation typically requires activation of the carboxylic acid.

Common amidation methods include:

Activation to Acyl Chlorides: The diacid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding diacyl chloride, which is highly reactive towards amines.

Peptide Coupling Reagents: A wide variety of modern coupling reagents can be used to form amide bonds directly from the carboxylic acid and an amine under mild conditions, minimizing side reactions. Examples include carbodiimides (DCC, DIC) often used with additives like N-hydroxysuccinimide (NHS), or uronium/phosphonium salts (HATU, HBTU, PyBOP).

This approach is crucial for creating conjugates where the succinic acid moiety acts as a linker. For instance, succinic acid amides have been effectively used as scaffolds to replace P2-P3 units in peptidic inhibitors. nih.gov The synthesis of complex molecules like (S)-2-((S)-3-amino-3-carboxypropanamido)succinic acid highlights the utility of succinic acid derivatives in building larger, functional structures via amide bonds. sigmaaldrich.com While specific examples with this compound are scarce, the established protocols for other hydroxycinnamic and succinic acids are directly applicable. mdpi.com

Intramolecular dehydration of this compound yields the corresponding cyclic anhydride, 2-(3-fluorophenyl)succinic anhydride. This reaction is typically achieved by heating the diacid with a dehydrating agent such as acetyl chloride or acetic anhydride. This anhydride is a versatile intermediate.

Anhydride Formation:

Thermal or Chemical Dehydration: Heating the diacid, often with a reagent like acetic anhydride, drives off water to form the five-membered anhydride ring.

The resulting 2-(3-fluorophenyl)succinic anhydride can then be reacted with primary amines or ammonia (B1221849) to generate succinimides. This reaction proceeds via a ring-opening mechanism to form a mono-amide carboxylic acid intermediate, which then cyclizes upon heating to form the imide ring.

Imide Formation:

Reaction with Amines: The anhydride reacts with a primary amine (R-NH₂) to form a succinamic acid intermediate.

Cyclization: Subsequent heating of the intermediate eliminates water to yield the N-substituted 2-(3-fluorophenyl)succinimide.

Succinimide-containing structures are prevalent in medicinal chemistry and materials science. Various synthetic methods are used to create complex fused and spiro-cyclic succinimides, often starting from maleimide (B117702) or succinimide (B58015) precursors. nih.govrsc.orgrsc.org

Table 2: Heterocyclic Scaffolds from this compound

Starting Material Reagent(s) Intermediate Final Product Scaffold Type Reference
This compound Acetic Anhydride, Heat - 2-(3-Fluorophenyl)succinic Anhydride Anhydride orgsyn.org
2-(3-Fluorophenyl)succinic Anhydride Primary Amine (R-NH₂) Succinamic Acid N-Substituted 2-(3-Fluorophenyl)succinimide Imide chemicalbook.com

Reactions on the Fluorophenyl Ring

The 3-fluorophenyl group can also undergo chemical modification, primarily through electrophilic or, under specific conditions, nucleophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the existing substituents: the fluorine atom and the succinic acid side chain.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. libretexts.org The outcome of such a reaction on this compound is directed by the combined influence of the two substituents.

Fluorine: A weakly deactivating but ortho, para-directing group due to the interplay of its strong inductive electron withdrawal (-I effect) and moderate resonance electron donation (+R effect).

Alkylsuccinic acid side chain: A deactivating and meta-directing group due to its electron-withdrawing inductive effect.

The directing effects on the ring are as follows:

Positions ortho to Fluorine (C2, C4): Activated by fluorine (+R), deactivated by the side chain (-I).

Position para to Fluorine (C6): Activated by fluorine (+R), deactivated by the side chain (-I).

Position meta to Fluorine (C5): Strongly deactivated by both fluorine (-I) and the side chain (-I).

Substitution is most likely to occur at the positions activated by the fluorine atom and least sterically hindered. Therefore, electrophilic attack is predicted to favor the C4 and C6 positions. The C2 position is sterically hindered by the adjacent succinic acid group.

Table 3: Predicted Regioselectivity of EAS on this compound

Position Influence of Fluoro Group Influence of Succinic Acid Group Overall Predicted Reactivity
C2 ortho (activating) ortho (steric hindrance) Low
C4 ortho (activating) meta (directing) High
C5 meta (deactivating) para (deactivating) Very Low
C6 para (activating) ortho (less hindered) High

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. orgsyn.org Given the deactivating nature of both substituents, these reactions would likely require forcing conditions.

Nucleophilic aromatic substitution (SₙAr) on an aryl fluoride (B91410) is generally a difficult reaction because fluoride is a poor leaving group in this context and the aromatic ring is electron-rich. wikipedia.org For SₙAr to proceed via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of one or more strong electron-withdrawing groups (EWGs), such as a nitro (NO₂) or cyano (CN) group, positioned ortho or para to the leaving group (fluorine). youtube.commasterorganicchemistry.com

In this compound, the succinic acid moiety is a deactivating group but is not a sufficiently strong activator to facilitate SₙAr under standard conditions. libretexts.org Therefore, direct displacement of the fluorine atom by common nucleophiles (e.g., alkoxides, amines) is not expected to be a facile process.

However, substitution could become possible under certain scenarios:

If the ring is further substituted: Introduction of a strong EWG, such as a nitro group, at the C4 or C6 position via an initial EAS reaction would strongly activate the ring towards SₙAr, allowing for the displacement of the fluorine atom.

Using modern catalytic methods: Recent advances have enabled the SₙAr of unactivated fluoroarenes using techniques like organic photoredox catalysis, which proceeds through a cation radical intermediate. nih.gov This method has been shown to work with various nucleophiles, including amines and even intramolecular carboxylic acids, and could potentially be applied to this compound. nih.gov

Transformations at the Stereogenic Center

The stereogenic center of this compound, located at the carbon atom bearing the 3-fluorophenyl group, is a key feature influencing its three-dimensional structure and potential biological activity. While specific literature detailing transformations at this center is not abundant, established principles of organic chemistry allow for the exploration of plausible stereoselective reactions.

One potential transformation involves the diastereoselective alkylation of enolates derived from esters of this compound. By employing a chiral auxiliary, it is possible to control the approach of an electrophile to the enolate, thereby favoring the formation of one diastereomer over the other. nih.govstackexchange.comresearchgate.net For instance, conversion of the succinic acid to a chiral ester, followed by deprotonation with a strong base like lithium diisopropylamide (LDA) at low temperatures, would generate a chiral enolate. lumenlearning.com Subsequent reaction with an alkyl halide could proceed with high diastereoselectivity, allowing for the introduction of a new substituent at the carbon adjacent to the stereogenic center with a defined stereochemical relationship to the existing 3-fluorophenyl group. The choice of chiral auxiliary is crucial in dictating the facial selectivity of the alkylation. nih.gov

Another approach to modify the stereochemistry at the C2 position could involve a racemization-resolution sequence. Treatment of an enantiomerically enriched sample of this compound or its derivative with a strong base could lead to epimerization at the stereogenic center through the formation of a planar enolate intermediate. Subsequent diastereomeric salt resolution, a classical method for separating enantiomers, could then be employed. csbsju.edulibretexts.org This technique involves reacting the racemic mixture with a chiral resolving agent, such as a naturally occurring alkaloid or a chiral amine, to form diastereomeric salts. csbsju.edulibretexts.org These salts, having different physical properties like solubility, can be separated by fractional crystallization. csbsju.edulibretexts.org Subsequent acidification would then liberate the individual enantiomers of this compound. While this method does not directly transform the stereocenter to a new configuration in a single step, it provides a means to access both enantiomers from a racemic mixture.

Utility as a Precursor and Building Block in Multi-Step Organic Syntheses

The structural framework of this compound, featuring a phenyl ring, a fluorine substituent, and two carboxylic acid functionalities, makes it a potentially valuable building block for the synthesis of more complex molecules, including polycyclic and heterocyclic systems.

Construction of More Complex Polycyclic Systems

The dicarboxylic acid moiety of this compound can be readily converted to its corresponding anhydride by treatment with a dehydrating agent such as acetyl chloride or thionyl chloride. This anhydride is a versatile intermediate for the construction of polycyclic systems via intramolecular Friedel-Crafts acylation reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.com The presence of the 3-fluorophenyl group can influence the regioselectivity of such cyclizations.

For example, an intramolecular Friedel-Crafts acylation of 2-(3-fluorophenyl)succinic anhydride could potentially lead to the formation of a tetralone derivative. rsc.org The reaction would be catalyzed by a Lewis acid, such as aluminum chloride, and the fluorine atom's electron-withdrawing nature would direct the acylation to the ortho or para positions of the phenyl ring that are not deactivated. The resulting polycyclic ketone could serve as a key intermediate for the synthesis of various biologically active molecules and natural product analogues. rsc.org The specific reaction conditions, including the choice of Lewis acid and solvent, would be critical in controlling the outcome and yield of the cyclization.

Incorporation into Diverse Heterocyclic Frameworks

The 1,4-dicarbonyl relationship in this compound makes it an ideal precursor for the synthesis of various six-membered heterocycles, particularly those containing nitrogen.

One prominent application is in the synthesis of pyridazine (B1198779) derivatives. iglobaljournal.comwikipedia.org Condensation of this compound or its ester derivatives with hydrazine (B178648) or substituted hydrazines would lead to the formation of a dihydropyridazinone ring. iglobaljournal.comwikipedia.orgliberty.edu Subsequent oxidation or aromatization would then yield the corresponding 4-(3-fluorophenyl)pyridazine-3,6-diol or its derivatives. organic-chemistry.orgnih.gov The pyridazine scaffold is a known pharmacophore found in a number of herbicides and pharmaceuticals. wikipedia.org

Similarly, this compound can be utilized in the synthesis of pyrrolidine (B122466) and pyrrolidone derivatives. nih.govorganic-chemistry.org Reduction of one of the carboxylic acid groups to an alcohol, followed by amidation of the other carboxylic acid and subsequent intramolecular cyclization, could provide access to substituted pyrrolidones. Alternatively, reductive amination of the corresponding dialdehyde (B1249045) or keto-acid derivatives could lead to the formation of the pyrrolidine ring. These nitrogen-containing heterocyclic frameworks are common motifs in a vast array of natural products and medicinal agents.

Mechanistic Insights into Molecular Interactions of 2 3 Fluorophenyl Succinic Acid Analogues in Biological Systems Academic Research Focus

Exploration of Molecular Targets and Binding Interactions

The biological activity of 2-(3-Fluorophenyl)succinic acid analogues is predicated on their ability to interact with specific proteins, thereby modulating their function. The core succinic acid structure provides a foundation for targeting enzymes and receptors that recognize succinate (B1194679), while the fluorophenyl substituent offers possibilities for altered affinity, selectivity, and metabolic stability.

As an analogue of succinate, this compound could potentially interact with several enzyme families that bind or process dicarboxylic acids.

Succinate Dehydrogenase (SDH): SDH, also known as Complex II of the electron transport chain, catalyzes the oxidation of succinate to fumarate (B1241708). wikipedia.org It is a primary target for competitive inhibitors that mimic the structure of succinate. While specific inhibition data for this compound is not readily available, its structural similarity to succinate suggests it could act as a competitive inhibitor of SDH.

TET (Ten-Eleven Translocation) Enzymes: Accumulation of succinate has been shown to inhibit 2-oxoglutarate-dependent dioxygenases, including the TET family of enzymes that are crucial for DNA demethylation. nih.gov This inhibition is competitive with the enzyme's cofactor, 2-oxoglutarate. Fumarate and succinate have been identified as potent TET inhibitors in vitro, with IC50 values in the micromolar range. nih.gov It is plausible that this compound could exert similar inhibitory effects, potentially influencing epigenetic regulation. nih.gov

Succinyl-CoA Synthetase: This enzyme interconverts succinyl-CoA and succinate in the TCA cycle. Analogues of succinic acid could potentially modulate its activity, thereby affecting the cycle's flux. drugbank.com

Other Potential Enzyme Targets: Research on succinic acid derivatives has revealed interactions with other enzyme classes. For instance, succinic acid amides have been developed as inhibitors of Caspase-1 (Interleukin-1β converting enzyme). nih.gov Additionally, succinic acid itself has demonstrated inhibitory effects on certain cytochrome P450 (CYP450) isoforms, which are critical for drug metabolism. nih.gov This suggests that derivatives like this compound could have complex pharmacological profiles through interactions with multiple enzyme systems. Other enzymes like Succinyl-CoA:3-ketoacid coenzyme A transferase 1 are also potential targets. drugbank.comresearchgate.net

Enzyme Target Family Endogenous Substrate/Regulator Potential Interaction with Succinic Acid Analogues References
Succinate Dehydrogenase (SDH)SuccinateCompetitive Inhibition wikipedia.org
TET Dioxygenases2-OxoglutarateCompetitive Inhibition nih.gov
CaspasesPeptide SubstratesScaffold for Inhibitor Design nih.gov
Cytochrome P450sVarious XenobioticsInhibition nih.gov
Succinyl-CoA SynthetaseSuccinate, Succinyl-CoAModulation of Activity drugbank.com
SCOTSuccinyl-CoAModulation of Activity drugbank.comresearchgate.net

The primary receptor target for extracellular succinate is the succinate receptor 1 (SUCNR1, also known as GPR91), a GPCR coupled to Gi proteins, whose activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. nih.govnih.gov

SUCNR1 (GPR91): This receptor is activated by succinate with an EC50 value in the mid-micromolar range (20–50 µM). nih.gov The binding of succinate is mediated by key positively charged residues, including Arginine 99, Histidine 103, Arginine 252, and Arginine 281, which interact with the two carboxylate groups of the ligand. nih.gov Receptor binding assays for succinate analogues have identified other potent agonists. For example, cis-epoxysuccinic acid was found to be 10- to 20-fold more potent than succinate itself. nih.govnih.gov A pharmacophore model for SUCNR1 agonists highlights the critical requirement for two negatively charged groups at a specific distance, a feature inherent to the succinic acid backbone. nih.gov Given this, this compound is a candidate for investigation as a SUCNR1 ligand. The bulky phenyl group might influence binding affinity and functional activity (agonist vs. antagonist) compared to the endogenous ligand.

Receptor Endogenous Ligand Key Binding Residues Known Agonists References
SUCNR1 (GPR91)SuccinateArg99, His103, Arg252, Arg281Succinate, cis-Epoxysuccinic acid, cis-1,2-Cyclopropanedicarboxylic acid nih.govnih.govnih.gov

Modulation of the enzymes and receptors discussed above would directly impact several key biochemical pathways.

Tricarboxylic Acid (TCA) Cycle: As a central hub of cellular metabolism, any inhibition of TCA cycle enzymes like SDH by this compound would have profound effects on cellular energy production. wikipedia.org Such inhibition would lead to an accumulation of succinate upstream of the block, potentially shunting metabolites into alternative pathways.

Hypoxia-Inducible Factor (HIF) Signaling: The accumulation of succinate due to SDH dysfunction or direct inhibition is known to stabilize HIF-1α, even under normoxic conditions. nih.gov This occurs because succinate inhibits prolyl hydroxylases, enzymes that mark HIF-1α for degradation. Therefore, if this compound or its metabolites inhibit enzymes that process succinate, it could lead to the activation of hypoxic signaling pathways, impacting angiogenesis, glucose metabolism, and cell survival.

Epigenetic Regulation: As noted, succinate accumulation can inhibit TET enzymes, leading to alterations in DNA methylation patterns. nih.gov By potentially inhibiting TETs, this compound could modulate gene expression epigenetically, with long-term consequences for cellular function and phenotype. nih.gov

SUCNR1-Mediated Signaling: Activation of SUCNR1 by an agonist analogue would trigger downstream signaling cascades, including modulation of cAMP levels and intracellular calcium mobilization. nih.govnih.gov This pathway has been implicated in various pathophysiological processes, including inflammation, fibrosis, and blood pressure regulation, making SUCNR1 a therapeutic target. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues in Research

Understanding how structural modifications to this compound affect its biological activity is crucial for designing more potent and selective research tools or therapeutic candidates.

While specific SAR studies for this compound are not available, general principles of medicinal chemistry allow for predictions regarding the role of the fluorine atom. Fluorine is a small, highly electronegative atom that can significantly alter a molecule's properties.

Electronic Effects: The fluorine atom at the meta position (C-3) of the phenyl ring acts as a strong electron-withdrawing group through its inductive effect. This can alter the pKa of the carboxylic acid groups and influence the electronic distribution of the phenyl ring, which could affect cation-π or other non-covalent interactions with a biological target.

Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds (C-F···H-X) and multipolar interactions (e.g., with carbonyl groups in a protein backbone), which can enhance binding affinity.

Conformational Effects: The position of the fluorine atom (ortho, meta, or para) can influence the preferred conformation of the phenyl ring relative to the succinic acid moiety, which could be critical for fitting into a specific binding pocket. Studies on other fluorinated phenyl-containing molecules have shown that positional isomers can have vastly different biological activities.

Metabolic Stability: The C-F bond is very strong, and fluorination is a common strategy to block metabolic hydroxylation at that position on an aromatic ring, which can increase the half-life of a compound.

Structural Feature Potential Influence on Bioactivity Underlying Principle
Fluorine AtomAlters binding affinity and selectivityElectronegativity, ability to form unique non-covalent bonds, steric effects.
Position of Fluorine (meta)Modifies electronic properties of the phenyl ringInductive electron withdrawal alters ring polarization and potential for cation-π interactions.
Fluorine vs. HydrogenCan enhance binding and block metabolismUnique bonding capabilities (C-F···H-X); increased strength of C-F bond resists enzymatic cleavage.

The succinic acid portion of the molecule is fundamental to its ability to interact with targets that recognize the endogenous metabolite succinate. wikipedia.org

Dicarboxylic Acid Functionality: At physiological pH, the two carboxylic acid groups are deprotonated, forming a dianion (succinate). This dianionic nature is critical for high-affinity binding to the positively charged arginine and histidine residues found in the binding pocket of the SUCNR1 receptor. nih.gov These electrostatic interactions serve as the primary anchor for the ligand.

Hydrogen Bonding: The carboxylate groups are excellent hydrogen bond acceptors. They can form multiple hydrogen bonds with corresponding donor groups (e.g., amide backbones, hydroxyl or amine side chains) in a protein's active site, contributing to binding affinity and specificity.

Conformational Flexibility: The four-carbon backbone of succinic acid allows for some conformational flexibility (e.g., gauche vs. trans conformations). researchgate.net This flexibility can be constrained by substitution, such as with the 3-fluorophenyl group, which may pre-organize the molecule into a conformation that is more or less favorable for binding to a specific target. The development of cyclic succinic acid analogues as SUCNR1 agonists underscores the importance of conformation for activity. nih.gov

Impact of Substituent Variations on Molecular Interaction Profiles

The substitution pattern on the phenyl ring of 2-phenylsuccinic acid analogues plays a critical role in defining their molecular interaction profiles and, consequently, their biological activities. The introduction of a fluorine atom, as in this compound, significantly alters the electronic and steric properties of the molecule compared to its non-substituted counterpart, phenylsuccinic acid.

The position of the fluorine substituent on the phenyl ring is a key determinant of the molecule's interaction with biological targets. For instance, studies on para-substituted halophenylsuccinic acids have demonstrated that the nature of the halogen atom influences the compound's biological effects. In a series of p-halophenylsuccinic acids, the corresponding amides, hydrazides, and hydroxamic acids were synthesized and screened for antibacterial activity. pw.edu.pl This suggests that the electronic properties conferred by the halogen substituent are crucial for these interactions.

The fluorine atom in the meta position of this compound exerts a strong electron-withdrawing effect through its inductive properties. This can influence the acidity of the carboxylic acid groups and the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. The lipophilicity of the molecule is also affected, which can impact its ability to cross biological membranes and access target sites.

Variations in substituents on the phenyl ring can lead to a range of biological activities. For example, phenylpropanoids and their derivatives, which share the core phenyl structure, exhibit a wide array of effects including antimicrobial, antioxidant, and anti-inflammatory properties. nih.gov The specific nature and position of substituents on the phenyl ring are instrumental in defining the potency and selectivity of these activities.

The following table provides a comparative overview of the physicochemical properties of phenylsuccinic acid and its fluorinated analogue, highlighting the impact of the fluorine substituent.

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP
Phenylsuccinic acidC10H10O4194.180.9
2-(4-Fluorophenyl)succinic acidC10H9FO4212.171.2

Data sourced from PubChem. LogP values are estimated.

Elucidation of Proposed Mechanisms of Action at the Molecular Level (e.g., Signal Transduction Modulation, Enzyme Active Site Interactions)

While the specific molecular mechanisms of action for this compound are not extensively documented in publicly available research, insights can be drawn from the study of structurally related compounds. Phenylalkanoic acid derivatives, for instance, are known to interact with a variety of biological targets, including enzymes and signaling proteins.

One proposed mechanism for compounds with a succinic acid moiety is the inhibition of enzymes involved in metabolic pathways. Succinic acid itself is a key intermediate in the citric acid cycle. nih.gov Derivatives of succinic acid could potentially act as competitive or non-competitive inhibitors of enzymes that recognize succinate as a substrate. For example, succinate dehydrogenase (Complex II) in the electron transport chain is a potential target. The introduction of a 3-fluorophenyl group could enhance the binding affinity and specificity of the molecule for the enzyme's active site.

Furthermore, phenyl-substituted carboxylic acids have been shown to modulate signal transduction pathways. For example, phenylbutyric acid acts as a histone deacetylase (HDAC) inhibitor, which can lead to changes in gene expression and cellular differentiation. drugbank.com It is plausible that this compound could exert its biological effects through similar epigenetic mechanisms.

The interaction with enzyme active sites is a common mechanism for bioactive molecules. The carboxyl groups of this compound can form ionic bonds and hydrogen bonds with amino acid residues in the active site of a target protein. The fluorophenyl group can engage in hydrophobic and van der Waals interactions, as well as potential halogen bonding, further stabilizing the protein-ligand complex.

Comparative Analysis with Structural Analogues and Related Bioactive Chemical Entities

A comparative analysis of this compound with its structural analogues and other bioactive compounds provides valuable insights into its potential biological activities.

Phenylsuccinic Acid: The parent compound, phenylsuccinic acid, serves as a fundamental structural template. nih.gov The addition of a fluorine atom to the phenyl ring, as in the case of this compound, is expected to modulate its biological properties due to the high electronegativity and steric effects of fluorine.

2-(4-Fluorophenyl)succinic acid: This positional isomer, with the fluorine atom at the para position, offers a direct comparison for understanding the influence of substituent placement. nist.gov The electronic and steric environment of the para position differs from the meta position, which can lead to distinct interactions with biological targets. Research on p-halophenylsuccinic acid derivatives has shown that the position of the halogen has a significant impact on their antibacterial properties. pw.edu.pl

Other Phenylalkanoic Acids: Compounds like phenylbutyric acid have been investigated for their therapeutic potential. drugbank.com Phenylbutyric acid is known to act as an ammonia (B1221849) scavenger and an HDAC inhibitor. drugbank.com Comparing the succinic acid derivative with the butyric acid derivative can help elucidate the role of the dicarboxylic acid moiety in biological activity.

Flufenamic Acid: This non-steroidal anti-inflammatory drug (NSAID) contains a trifluoromethylphenyl group. nih.gov Although structurally more complex, it highlights how fluorinated phenyl groups are incorporated into bioactive molecules to enhance their properties. Structure-activity relationship studies of flufenamic acid derivatives have provided insights into their interaction with ion channels. nih.gov

The following table presents a comparison of this compound with some of its structural analogues.

Compound NameCore StructureKey SubstituentsKnown Biological Relevance (if any)
This compoundPhenylsuccinic acid3-FluoroLimited data available
Phenylsuccinic acidPhenylsuccinic acidNoneParent compound
2-(4-Fluorophenyl)succinic acidPhenylsuccinic acid4-FluoroInvestigated for antibacterial properties pw.edu.pl
Phenylbutyric acidPhenylalkanoic acidButyric acid side chainHDAC inhibitor, ammonia scavenger drugbank.com

Computational Molecular Docking for Ligand-Protein Interaction Prediction

Computational molecular docking is a powerful tool for predicting the binding orientation and affinity of a small molecule, such as this compound, to the active site of a target protein. physchemres.org This in silico approach can provide valuable hypotheses about the compound's mechanism of action at a molecular level, guiding further experimental studies.

In a typical molecular docking workflow, a three-dimensional model of the target protein is used. The ligand, this compound, is then computationally placed into the binding site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For this compound, potential protein targets for docking studies could include enzymes for which succinate is a natural substrate or modulator, such as succinate dehydrogenase. The docking simulations would aim to identify key interactions between the ligand and the amino acid residues of the enzyme's active site.

The predicted interactions would likely involve:

Hydrogen Bonding: The two carboxylic acid groups of the succinic acid moiety are expected to form strong hydrogen bonds with polar amino acid residues like arginine, lysine, serine, and tyrosine.

Ionic Interactions: At physiological pH, the carboxylic acid groups would be deprotonated, allowing for the formation of salt bridges with positively charged amino acid residues.

Hydrophobic Interactions: The phenyl ring would likely engage in hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine.

Halogen Bonding: The fluorine atom on the phenyl ring could potentially form a halogen bond with an electron-donating atom, such as an oxygen or nitrogen atom, in the protein backbone or a side chain.

The results of molecular docking can be visualized to understand the specific binding mode of the ligand. This information can be used to explain the structure-activity relationships observed for a series of analogues and to design new compounds with improved potency and selectivity.

Advanced Research Applications and Methodologies for 2 3 Fluorophenyl Succinic Acid

Utilization as a Chemical Probe in Mechanistic Biological Research

Due to its specific structural features, 2-(3-fluorophenyl)succinic acid is a valuable tool for researchers as a chemical probe to investigate complex biological processes. Its phenyl and succinic acid moieties can be strategically modified to interact with specific biological targets. This allows for the elucidation of enzyme mechanisms, receptor binding interactions, and metabolic pathways. The fluorine atom provides a useful spectroscopic marker for techniques like nuclear magnetic resonance (NMR), enabling detailed studies of molecular interactions in a biological context.

Integration within Scaffold-Based Drug Discovery Paradigms (Conceptual Framework)

The principles of scaffold-based drug discovery offer a powerful framework for leveraging the chemical properties of this compound in the quest for new therapeutic agents.

Identification and Characterization of Privileged Scaffolds in Medicinal Chemistry

In medicinal chemistry, a "privileged scaffold" is a molecular framework that can bind to multiple biological targets with high affinity. openochem.org The concept was first introduced by B.E. Evans in 1988. openochem.orgresearchgate.netcambridgemedchemconsulting.com These scaffolds serve as an efficient starting point for the design of new drugs. openochem.orgrsc.org Key characteristics of privileged scaffolds include high chemical stability, the ability to be easily functionalized for creating derivatives, and compatibility with biological environments. openochem.org

Examples of well-known privileged scaffolds include benzodiazepines, which are used as anxiolytics and sedatives, and the indole (B1671886) scaffold, which is present in various drugs like serotonin (B10506) receptor agonists. openochem.org The identification of new privileged scaffolds is an ongoing area of research, with computational methods playing an increasingly important role in analyzing large compound databases to identify recurring structural motifs in biologically active molecules. nih.govnih.gov

Application of Scaffold Repurposing in Academic Drug Discovery

Scaffold repurposing, a strategy closely related to drug repurposing, involves taking the core structure of an existing drug or a known bioactive molecule and using it as a template to design new compounds with different therapeutic applications. nih.govfrontiersin.org This approach can significantly accelerate the drug discovery process by building upon existing knowledge of a scaffold's pharmacological and pharmacokinetic properties. nih.gov

Academic drug discovery, in particular, benefits from scaffold repurposing as it allows for the exploration of novel biological targets without the extensive resources required for de novo drug design. frontiersin.orgmdpi.com By modifying the functional groups attached to a known scaffold, researchers can fine-tune the compound's activity towards a new target. mdpi.com For instance, a study on indole-based derivatives demonstrated the successful repurposing of this scaffold to create dual inhibitors of CDK-1 and HER-2, which are important targets in cancer therapy. mdpi.comnih.gov

Role in Materials Science and Specialty Chemical Synthesis

The unique chemical structure of this compound also makes it a valuable component in the field of materials science and for the synthesis of specialty chemicals.

Precursors for Polymer Synthesis and Advanced Materials

Succinic acid itself is a well-established precursor for the synthesis of biodegradable polyesters like polybutylene succinate (B1194679) (PBS). mdpi.commocedes.org The introduction of a fluorophenyl group, as in this compound, can impart specific properties to the resulting polymers. The fluorine atom can enhance thermal stability, chemical resistance, and alter the polymer's surface properties. Researchers are exploring the use of such modified succinic acid derivatives to create advanced polymers with tailored characteristics for applications ranging from biomedical devices to high-performance plastics. mdpi.commdpi.com The synthesis of polymers with controlled molecular architecture is a key area of research to achieve desired material properties. mdpi.com

Development of Chemical Additives with Specific Properties

Beyond polymer synthesis, derivatives of this compound can be developed as specialty chemical additives. For example, esters of succinic acid are used in a variety of applications, including as plasticizers, surfactants, and in the formulation of coatings and adhesives. mdpi.com The fluorophenyl group can be leveraged to create additives with enhanced performance characteristics, such as improved flame retardancy or specific solubility profiles. The ability to synthesize esters like succinic acid, 3-methylbut-2-en-1-yl 3-fluorophenyl ester, highlights the versatility of this chemical platform. nist.gov

Development of Novel Analytical Methods for Detection and Quantification in Complex Research Matrices

The accurate detection and quantification of this compound in complex research matrices, such as biological fluids, cell cultures, and environmental samples, are crucial for understanding its metabolic fate, pharmacokinetic profile, and potential biological activity. The development of robust analytical methods is therefore a fundamental prerequisite for advancing research into this compound. While specific methods for this compound are not extensively documented in publicly available literature, established analytical techniques for the parent compound, succinic acid, and other structurally related molecules provide a strong foundation for the development of tailored assays. nih.gov The primary challenges in developing such methods include achieving adequate sensitivity, selectivity against matrix interferences, and high-throughput capabilities. phenomenex.com

Commonly employed analytical strategies for acidic molecules like succinic acid in complex biological matrices involve chromatographic separation coupled with mass spectrometric detection. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques that offer the high selectivity and sensitivity required for these applications. nih.govnih.gov

For GC-MS analysis, a derivatization step is typically necessary to increase the volatility and thermal stability of the analyte. neliti.com Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are often used to convert the carboxylic acid groups into their corresponding trimethylsilyl (B98337) esters. neliti.comund.edu The subsequent analysis by GC-MS allows for the separation of the derivatized this compound from other matrix components, followed by its selective detection based on its characteristic mass spectrum.

LC-MS/MS has emerged as a preferred method for the analysis of non-volatile and thermally labile compounds in complex mixtures, often without the need for derivatization. nih.govunige.ch Reversed-phase chromatography, using a C18 column, is a common approach for separating polar analytes like this compound from the sample matrix. nih.gov The mobile phase typically consists of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol, with the addition of a small percentage of formic acid to improve peak shape and ionization efficiency. phenomenex.comunige.ch

The detection of the analyte is achieved using a tandem mass spectrometer, which provides two stages of mass analysis for enhanced selectivity. The first stage isolates the precursor ion of this compound, and the second stage fragments this ion and detects a specific product ion. This selected reaction monitoring (SRM) approach significantly reduces background noise and allows for accurate quantification even at low concentrations. unige.ch

Sample preparation is a critical step in the analytical workflow to remove interfering substances and concentrate the analyte. Solid-phase extraction (SPE) is a widely used technique for cleaning up complex samples prior to chromatographic analysis. nih.gov For acidic compounds, an anion-exchange SPE sorbent can be employed to retain the analyte while allowing neutral and basic compounds to be washed away. The retained this compound can then be eluted with a suitable solvent.

The table below outlines a hypothetical LC-MS/MS method for the quantification of this compound in a research matrix, with performance parameters based on typical values reported for similar analytical methods. nih.govunige.ch

ParameterValue
Chromatographic System Ultra-High Performance Liquid Chromatography (UHPLC)
Column C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) [To be determined]
Product Ion (m/z) [To be determined]
Linear Range 1 - 1000 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy 85-115%
Precision (RSD) <15%

Furthermore, the presence of the fluorine atom in this compound opens up the possibility of using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for its detection and quantification. rsc.org ¹⁹F NMR is a highly specific technique as the ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, leading to high sensitivity. Moreover, the near absence of fluorine in most biological matrices results in background-free spectra. rsc.org This method could be particularly useful for analyzing samples where chromatographic separation is challenging or for providing orthogonal data to confirm results from mass spectrometry-based assays.

Future Perspectives and Emerging Research Avenues for 2 3 Fluorophenyl Succinic Acid

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Biology

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry and biology offers a transformative approach to understanding and optimizing molecules like 2-(3-Fluorophenyl)succinic acid. nih.gov These computational tools can analyze vast datasets to predict molecular properties, biological activities, and potential off-target effects, thereby accelerating the drug discovery process. youtube.comyoutube.com

Machine learning models, particularly those used in Quantitative Structure-Activity Relationship (QSAR) studies, are instrumental in correlating the chemical structure of a compound with its biological activity. youtube.com For this compound, ML algorithms can be trained on datasets of similar fluorinated and succinic acid-based compounds to predict its efficacy and potential toxicities. nih.govnih.gov Techniques like support vector machines (SVM), artificial neural networks (ANN), and random forests (RF) can be employed to build predictive models from curated datasets of small molecules with known activities. frontiersin.org These models can help prioritize experimental testing and guide the design of new derivatives with improved properties. researchgate.net

AI/ML Technique Application for this compound Potential Outcome
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on molecular descriptors. youtube.comnih.govFaster screening and prioritization of derivatives.
Machine Learning Models (SVM, ANN, RF) Predict off-target interactions and ADMET properties. nih.govfrontiersin.orgReduced late-stage attrition of drug candidates.
Deep Learning / Self-Supervised Learning Analyze high-content imaging data for phenotypic screening. youtube.comIdentification of novel mechanisms and cellular effects.
Natural Language Processing (NLP) Mine scientific literature for related compound data and interactions. nih.govAccelerated knowledge discovery and hypothesis generation.

Novel Enantioselective Synthetic Approaches and Process Intensification

The presence of a chiral center in this compound means that its enantiomers may exhibit different biological activities and metabolic profiles. Therefore, the development of efficient enantioselective synthetic methods is crucial. Modern organocatalysis and transition-metal catalysis offer powerful tools for accessing single enantiomers of chiral molecules with high purity. researchgate.netnih.gov

Emerging strategies for the synthesis of chiral succinic acid derivatives include asymmetric hydrogenation and asymmetric conjugate additions. researchgate.netresearchgate.net For instance, rhodium-catalyzed asymmetric transfer hydrogenation has been successfully used for the stereodivergent synthesis of chiral succinimides, which are closely related structures. nih.gov Similar methodologies could be adapted for the asymmetric synthesis of this compound, providing access to both (R)- and (S)-enantiomers for biological evaluation. Copper-catalyzed asymmetric conjugate addition of organometallic reagents to cyclic enones is another promising approach for creating stereogenic carbon centers. chemistryviews.org

Process intensification, which aims to develop smaller, more efficient, and sustainable chemical processes, is another key research avenue. This could involve the use of flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch setups. Flow chemistry can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The integration of catalytic steps within a flow process could streamline the synthesis of this compound, reducing waste and operational costs.

Synthetic Strategy Description Relevance to this compound
Asymmetric Transfer Hydrogenation Use of a chiral catalyst (e.g., Rh-based) to selectively add hydrogen across a double bond, creating a specific stereoisomer. nih.govEnables the production of enantiomerically pure (R)- or (S)-2-(3-Fluorophenyl)succinic acid.
Asymmetric Conjugate Addition Catalytic addition of a nucleophile to an α,β-unsaturated carbonyl compound to create a chiral center. researchgate.netchemistryviews.orgA versatile method for constructing the chiral succinate (B1194679) backbone with high enantioselectivity.
Organocatalysis The use of small organic molecules as catalysts for enantioselective transformations. researchgate.netOffers a metal-free alternative for the synthesis of chiral succinate derivatives, potentially reducing costs and toxicity.
Flow Chemistry Performing chemical reactions in a continuous stream, allowing for precise control and enhanced efficiency. mdpi.comCan lead to a more sustainable and scalable manufacturing process for the target compound.

Development of Advanced Computational Models for Structure-Based Drug Design and Mechanism Prediction

Computational modeling is an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological behavior. nih.gov For this compound, advanced computational models can provide deep insights into its interactions with potential protein targets and help elucidate its mechanism of action.

Structure-based drug design (SBDD) relies on the three-dimensional structure of a target protein to design inhibitors with high affinity and selectivity. washington.edu If a target for this compound is identified, computational docking simulations can predict its binding mode and affinity. nih.gov These simulations can guide the modification of the molecule's structure to enhance its interaction with the target's binding site, for example, by improving hydrogen bonding or hydrophobic interactions. nih.gov

Beyond static docking, molecular dynamics (MD) simulations can model the dynamic behavior of the compound-protein complex over time, providing a more realistic picture of the binding event and its effect on protein conformation. These simulations can help predict how the compound might allosterically modulate a target's function. Furthermore, computational approaches can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to de-risk candidates early in the discovery process. nih.gov

Computational Model Purpose Expected Insight for this compound
Molecular Docking Predicts the preferred orientation and binding affinity of the molecule to a target protein. nih.govwashington.eduIdentification of key binding interactions and guidance for lead optimization.
Molecular Dynamics (MD) Simulations Simulates the movement of atoms in the molecule-protein complex over time.Understanding of binding stability, conformational changes, and allosteric effects.
Free Energy Perturbation (FEP) Calculates the relative binding affinities of a series of related compounds.Accurate ranking of new derivatives to prioritize synthesis and testing.
ADMET Prediction Models Uses structural features to predict pharmacokinetic and toxicity profiles. nih.govEarly identification of potential liabilities and design of safer compounds.

Synergistic Research with Other Chemical Entities for Enhanced Academic Understanding

The biological effects of this compound may be significantly enhanced or modified when used in combination with other chemical entities. Investigating such synergistic interactions can deepen our understanding of the biological pathways it modulates and could open up new therapeutic strategies.

For example, if this compound is found to inhibit a specific enzyme in a metabolic pathway, combining it with an inhibitor of another enzyme in the same or a parallel pathway could lead to a more profound biological effect. This approach is common in cancer therapy, where combination treatments are used to overcome drug resistance and improve efficacy. nih.gov Research into fluorinated pyrimidines, for instance, has led to combination drugs that include modulators of their metabolism to enhance their therapeutic window. nih.gov

Synergistic studies can also involve tool compounds that are known to modulate specific signaling pathways. By observing how this compound alters the cellular response to these probes, researchers can piece together its mechanism of action. For example, if the compound shows synergy with a known activator of a particular receptor, it might suggest that it acts as a positive allosteric modulator of that receptor. nih.gov This type of research not only illuminates the function of this compound but also contributes to a broader understanding of complex biological networks.

Compound Class Rationale for Synergy Potential Research Application
Metabolic Enzyme Inhibitors Targeting multiple nodes in a metabolic pathway to achieve a stronger effect.Investigating the role of this compound in cellular metabolism and identifying potential combination therapies.
Signaling Pathway Modulators Probing the mechanism of action by observing combined effects on known pathways.Elucidating whether the compound acts on specific receptor systems or downstream signaling cascades. nih.gov
Epigenetic Modifiers Exploring interplay between metabolic state (influenced by succinate-like molecules) and gene expression.Uncovering novel gene-regulatory functions of the compound.
Existing Therapeutics Potentiating the effect of an approved drug or overcoming resistance mechanisms. nih.govExploring repurposing opportunities and developing novel combination treatments.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(3-Fluorophenyl)succinic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis can be adapted from phenylsuccinic acid protocols (e.g., Allen and Johnson’s cyanohydrin method ). Introduce fluorine by substituting the phenyl precursor with 3-fluorophenyl derivatives. Optimize yields by controlling temperature (80–100°C) and using anhydrous conditions to minimize hydrolysis. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane eluent) and purify via recrystallization in ethanol/water. Adjust stoichiometry of sodium cyanide and hydrochloric acid to account for fluorine’s electron-withdrawing effects, which may slow reaction kinetics .

Q. How can researchers characterize purity and structural integrity using spectroscopic methods?

  • Methodological Answer : Combine NMR (¹H/¹³C and ¹⁹F-NMR) to confirm fluorine substitution and backbone structure. Compare experimental LogP (predicted ~2.0 based on chlorophenyl analogs ) with HPLC retention times (C18 column, 0.1% formic acid/acetonitrile gradient). Use FT-IR to validate carboxylic acid groups (peaks at 1700–1720 cm⁻¹ for C=O stretching) and fluorine presence (C-F stretch at 1100–1200 cm⁻¹). Mass spectrometry (ESI-MS) should confirm the molecular ion at m/z ~212.04 (exact mass calculated for C₁₀H₉FO₄⁻) .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing this compound from structural isomers, and which techniques resolve them?

  • Methodological Answer : Isomers like 2-(4-fluorophenyl)succinic acid require UPLC with a polar-embedded stationary phase (e.g., BEH C18) and MS/MS detection. Reference UPLC fingerprints from related compounds (e.g., 2-hydroxy-3-[(4-hydroxybenzyl)oxy]succinic acid ) to identify retention time shifts caused by fluorine’s meta substitution. Employ 2D-NMR (COSY, HSQC) to differentiate positional isomers via coupling patterns in aromatic regions .

Q. How does the fluorophenyl group influence interactions with microbial pathways, such as sulfate-reducing bacteria (SRB)?

  • Methodological Answer : Fluorine’s electronegativity alters the compound’s solubility and bioavailability. Design anaerobic incubations with SRB cultures (e.g., Desulfovibrio spp.) and monitor metabolite production via LC-MS. Compare degradation rates to non-fluorinated analogs (e.g., benzylsuccinic acid ). Fluorine may inhibit enzymatic activity due to steric hindrance or electronic effects, measurable via qPCR of sulfate-reduction genes (e.g., dsrAB) .

Q. What computational approaches model the electronic effects of fluorine on the succinic acid backbone?

  • Methodological Answer : Use DFT (Density Functional Theory) with B3LYP/6-311+G(d,p) basis sets to calculate charge distribution and orbital energies. Compare HOMO-LUMO gaps with non-fluorinated analogs to predict reactivity. Molecular dynamics simulations (AMBER force field) can assess conformational stability in aqueous environments, referencing SMILES structures (e.g., OC(=O)CC(C1=CC=CC(F)=C1)=O ).

Q. How do researchers resolve discrepancies between experimental and predicted LogP values for fluorinated succinic acids?

  • Methodological Answer : Experimental LogP can deviate due to fluorine’s polar hydrophobicity. Validate measurements using shake-flask methods (octanol/water partitioning) with HPLC quantification. Compare with computational tools (e.g., XLogP3, ACD/Percepta) and adjust parameters for fluorine’s Hammett substituent constant (σₘ = 0.34) .

Q. What protocols assess the stability of this compound under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 2–9, 37°C) for 72h. Monitor degradation via UPLC (UV detection at 254 nm).
  • Thermal Stability : Heat samples (40–100°C) under nitrogen; analyze by DSC (Differential Scanning Calorimetry) for decomposition onset.
  • Light Sensitivity : Expose to UV (254 nm) and track photodegradation products with HRMS .

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